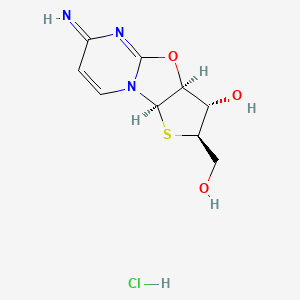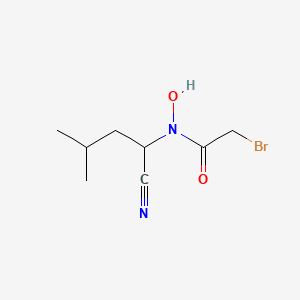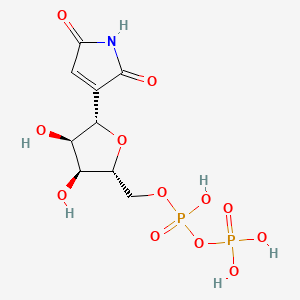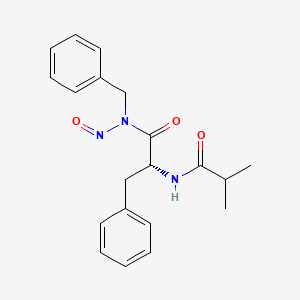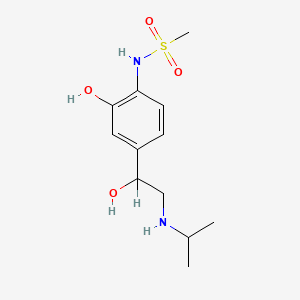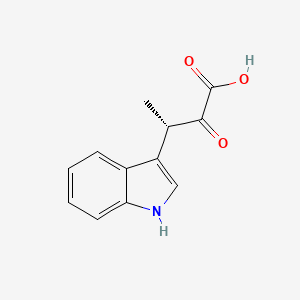
(S)-3-(indol-3-yl)-2-oxobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(indol-3-yl)-2-oxobutyric acid is the (S)-enantiomer of 3-(indol-3-yl)-2-oxobutyric acid. It is a conjugate acid of a (S)-3-(indol-3-yl)-2-oxobutyrate. It is an enantiomer of a (R)-3-(indol-3-yl)-2-oxobutyric acid.
Scientific Research Applications
Indole Synthesis and Classification
Indole alkaloids have been a focal point for organic chemists due to their complex structures and biological activities. A comprehensive review highlights the advancements in indole synthesis methods, presenting a structured classification for all indole syntheses based on the last bond formed in the five-membered indole ring. This framework aims to aid researchers in understanding the historical and current state of indole synthesis strategies, thereby avoiding duplication and encouraging efforts towards unresolved challenges in this domain (Taber & Tirunahari, 2011).
Auxin Levels in Plant Cuttings
Research on the influence of exogenous indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) on the internal auxin levels during adventitious root formation in pea cuttings has revealed critical insights. The study found that IBA has superior root-inducing ability compared to IAA, attributed to the stability and prolonged elevation of IBA levels in the plant tissue. These findings shed light on the metabolic pathways of these auxins and their role in plant root development (Nordström, Jacobs & Eliasson, 1991).
Anti-Inflammatory Applications
A series of indole derivatives has been synthesized and assessed for anti-inflammatory activity. The compounds demonstrated moderate to good activity, with certain indoles exhibiting higher efficacy and lower toxicity compared to traditional anti-inflammatory drugs. This research paves the way for the development of new indole-based therapeutics with improved safety profiles (Singh, Bhati & Kumar, 2008).
Hepatic Protection Roles of Indole Derivatives
Indole-3-carbinol (I3C) and its derivatives have shown protective effects against various chronic liver injuries. These compounds modulate signaling pathways, relieve oxidative stress, and regulate enzymes related to viral replication and metabolism of hepatotoxic substances. This multifaceted approach underlines the therapeutic potential of indole derivatives in liver protection and therapy (Wang et al., 2016).
properties
Product Name |
(S)-3-(indol-3-yl)-2-oxobutyric acid |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(3S)-3-(1H-indol-3-yl)-2-oxobutanoic acid |
InChI |
InChI=1S/C12H11NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,13H,1H3,(H,15,16)/t7-/m0/s1 |
InChI Key |
VSANSNPZLCXLRK-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CNC2=CC=CC=C21)C(=O)C(=O)O |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)C(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



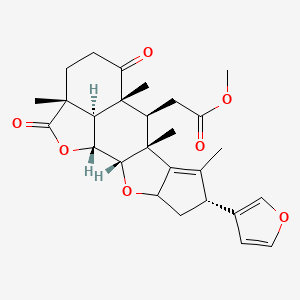
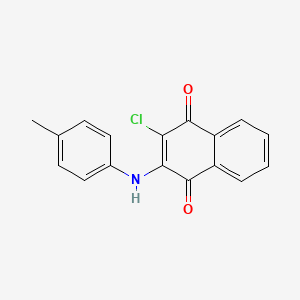
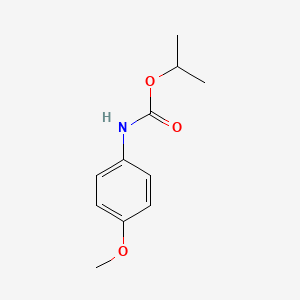
![5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one](/img/structure/B1209479.png)
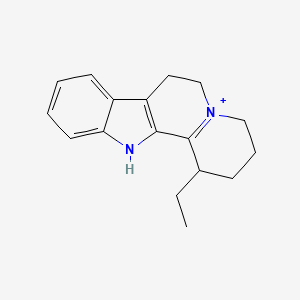
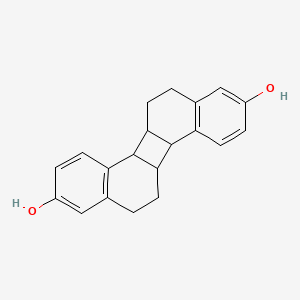
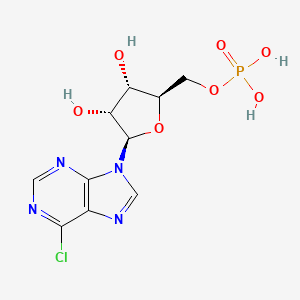

![Benzyl-diethyl-[2-(3-phenylprop-2-enoylsulfanyl)ethyl]azanium;bromide](/img/structure/B1209484.png)
